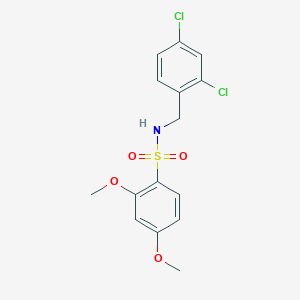

![molecular formula C16H23N3O3S2 B4879596 N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological processes.

Wirkmechanismus

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive antagonist of CaSR by binding to the allosteric site of the receptor and preventing its activation by extracellular calcium ions (5). CaSR is a G protein-coupled receptor that is expressed in various tissues such as the parathyroid gland, kidney, bone, and gastrointestinal tract. It plays a crucial role in regulating calcium homeostasis, bone metabolism, and other physiological processes. By inhibiting CaSR-mediated signaling, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can modulate these processes and potentially provide therapeutic benefits in various diseases.

Biochemical and Physiological Effects:

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, it can inhibit the proliferation and migration of cancer cells by suppressing CaSR-mediated signaling (6). It can also modulate the release of parathyroid hormone and calcium ions in the parathyroid gland and kidney (7). In bone cells, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can promote osteoblast differentiation and mineralization while inhibiting osteoclast differentiation and bone resorption (8). These effects suggest that N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has potential therapeutic applications in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages for lab experiments. It is a selective and potent CaSR antagonist that can be used to investigate the role of CaSR in different physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to using N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in lab experiments. It has poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. It can also exhibit off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide. One area of interest is the development of more potent and selective CaSR antagonists that can overcome the limitations of N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide. Another area of interest is the investigation of the therapeutic potential of N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in various diseases such as osteoporosis, chronic kidney disease, and cancer. Additionally, the role of CaSR in other physiological processes such as glucose metabolism, inflammation, and neurotransmitter release warrants further investigation. Overall, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has opened up new avenues for scientific research on CaSR and its role in health and disease.

Conclusion:

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, or N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, is a selective CaSR antagonist that has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological processes. It can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarbothioamide in the presence of a coupling agent and a catalyst. N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive antagonist of CaSR and can modulate various biochemical and physiological processes in different tissues and cell types. It has several advantages for lab experiments but also some limitations. Future research on N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can lead to the development of more potent and selective CaSR antagonists and the investigation of its therapeutic potential in various diseases.

Synthesemethoden

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (1). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The crude product is then purified by column chromatography to obtain N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been used in various scientific research studies to investigate the role of CaSR in different physiological and pathological processes. For example, it has been shown to inhibit CaSR-mediated signaling in osteoblasts, which can lead to the suppression of bone resorption and the promotion of bone formation (2). N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has also been used to study the role of CaSR in regulating parathyroid hormone secretion and calcium homeostasis (3). Additionally, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have potential therapeutic effects in various diseases such as osteoporosis, chronic kidney disease, and cancer (4).

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S2/c20-24(21,19-10-12-22-13-11-19)15-6-4-14(5-7-15)17-16(23)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDJOJUHFKHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4879516.png)

![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4879542.png)

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)

![1-[4-(3-chlorophenoxy)butyl]piperidine](/img/structure/B4879558.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)

![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)

![4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)